molecular formula C17H28ClNO B1397516 2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219980-85-4

2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397516
CAS No.: 1219980-85-4
M. Wt: 297.9 g/mol
InChI Key: ZCJQDWOTIDOABB-UHFFFAOYSA-N
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Description

2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H27NO•HCl and a molecular weight of 297.86 . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a piperidine ring and a tert-butyl group, making it a valuable tool for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 3-(tert-butyl)phenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form using hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine or phenoxy derivatives.

Scientific Research Applications

2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenoxy group allow it to bind effectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride: Similar structure but with the tert-butyl group in a different position.

    2-{2-[3-(tert-Butyl)phenoxy]ethyl}morpholine hydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is unique due to its specific structural configuration, which provides distinct binding properties and reactivity compared to other similar compounds. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

2-[2-(3-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-17(2,3)14-7-6-9-16(13-14)19-12-10-15-8-4-5-11-18-15;/h6-7,9,13,15,18H,4-5,8,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJQDWOTIDOABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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